GSK1070916

Übersicht

Beschreibung

GSK1070916 ist ein potenter und selektiver Inhibitor der Kinasen Aurora B und Aurora C. Diese Kinasen spielen eine entscheidende Rolle bei der Regulierung der Mitose und sind in menschlichen Tumoren häufig überexprimiert oder amplifiziert. This compound ist ein neuartiger ATP-kompetitiver Inhibitor, der in Gewebekulturzellen und menschlichen Tumor-Xenograft-Modellen eine breite Antitumoraktivität gezeigt hat .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, einschließlich der Herstellung von Zwischenprodukten und deren anschließenden Reaktionen unter spezifischen Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen hergestellt wird, bei denen verschiedene Reagenzien und Katalysatoren verwendet werden .

Wissenschaftliche Forschungsanwendungen

GSK1070916 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Die Verbindung wird als Werkzeug verwendet, um die Hemmung von Aurora B- und Aurora C-Kinasen und ihre Rolle bei der Zellteilung zu untersuchen.

Biologie: this compound wird verwendet, um die zellulären Prozesse zu untersuchen, die durch Aurora-Kinasen reguliert werden, einschließlich der Chromosomenausrichtung, -trennung und -segregation während der Mitose.

Medizin: Die Verbindung hat sich als potenzieller Antitumorwirkstoff erwiesen und hemmt die Proliferation von Tumorzellen in verschiedenen Krebsmodellen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die Aktivität der Kinasen Aurora B und Aurora C hemmt. Es ist ein reversibler und ATP-kompetitiver Inhibitor, der an die aktive Stelle dieser Kinasen bindet und so deren Phosphorylierungsaktivität verhindert. Diese Hemmung führt zur Störung der Mitose und Zytokinese, was letztendlich zu einem Zellzyklusarrest und Apoptose in Tumorzellen führt .

Wirkmechanismus

- Aurora B/C Kinases : GSK1070916 selectively inhibits Aurora B and C kinases. These kinases are associated with cancer incidence and severity, regulating mitosis and cell division. Aurora B kinase, in particular, is a substrate-specific target for this compound .

- Inhibition of Histone H3 Phosphorylation : this compound suppresses phosphorylation of Histone H3 at serine 10, a process mediated by Aurora B kinase. This inhibition disrupts proper cell division, leading to polyploidy, reduced viability, and increased apoptosis in treated tumor cells .

- Cell Cycle Regulation : By targeting Aurora B/C kinases, this compound affects cell cycle progression. It prevents cells from dividing properly, resulting in abnormal polyploid cells .

- Histone Modification : Inhibition of Histone H3 phosphorylation impacts chromatin structure and gene expression, influencing downstream cellular processes .

- ADME Properties : this compound is an ATP-competitive inhibitor with high potency (Ki values of 0.38 nM for Aurora B and 1.5 nM for Aurora C). It is less potent against Aurora A (Ki = 490 nM) .

- Cellular Effects : Tumor cells treated with this compound fail to divide properly, leading to polyploidy and reduced viability. Apoptosis is increased, contributing to its antiproliferative activity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Vorbereitungsmethoden

The synthesis of GSK1070916 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of chemical reactions involving the use of various reagents and catalysts .

Analyse Chemischer Reaktionen

GSK1070916 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Struktur der Verbindung zu verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

GSK1070916 ist einzigartig in seiner hohen Potenz und Selektivität für Aurora B- und Aurora C-Kinasen. Es hat eine viel langsamere Enzym-Ablöserate im Vergleich zu anderen Aurora-Kinase-Inhibitoren, wie MK0457 (VX-680) und AZD1152, was in Bezug auf Dosierungsfrequenz und Toleranz Vorteile bieten kann . Ähnliche Verbindungen umfassen:

MK0457 (VX-680): Ein weiterer Aurora-Kinase-Inhibitor mit einer schnelleren Enzym-Ablöserate.

This compound zeichnet sich durch seine potente Antitumoraktivität und die selektive Hemmung von Aurora B- und Aurora C-Kinasen aus, was es zu einer wertvollen Verbindung in der Krebsforschung und -therapieentwicklung macht.

Eigenschaften

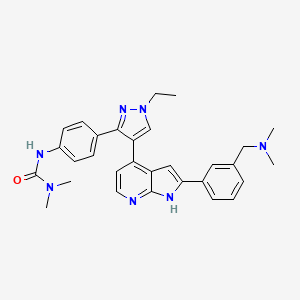

IUPAC Name |

3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBWCSQGBMPECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241403 | |

| Record name | GSK-1070916A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942918-07-2 | |

| Record name | GSK-1070916A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942918072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-1070916A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-1070916 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLB51V7HO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

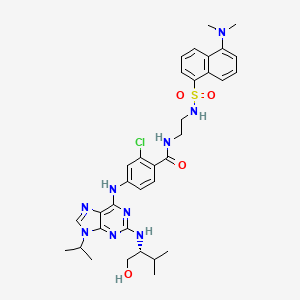

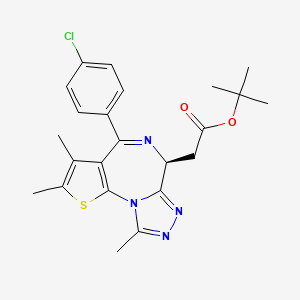

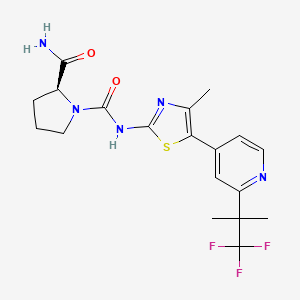

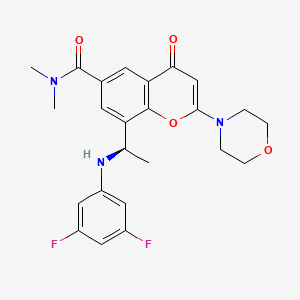

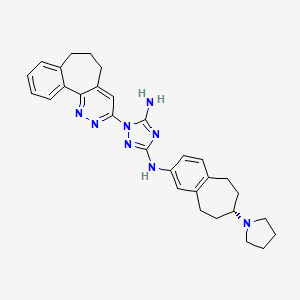

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

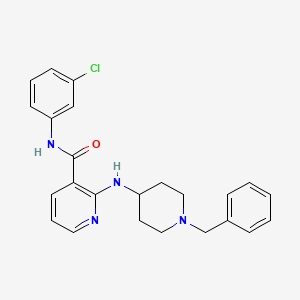

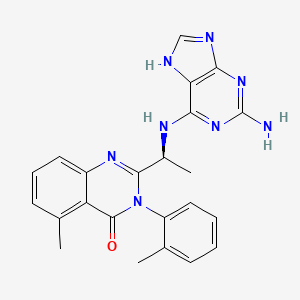

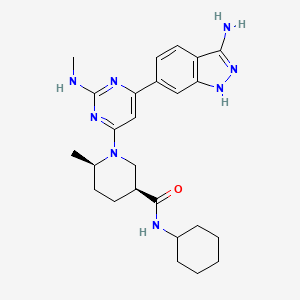

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)

![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)

![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)